molecular formula C4H6Cl6Si2 B1585655 1,1-Bis(trichlorosilylmethyl)ethylene CAS No. 78948-04-6

1,1-Bis(trichlorosilylmethyl)ethylene

Cat. No.: B1585655
CAS No.: 78948-04-6
M. Wt: 323 g/mol
InChI Key: LQEUNVMRBBCABI-UHFFFAOYSA-N
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Description

1,1-Bis(trichlorosilylmethyl)ethylene is an organosilicon compound with the molecular formula C4H6Cl6Si2. It is characterized by the presence of two trichlorosilyl groups attached to a central ethylene moiety. This compound is primarily used in research and development settings, particularly in the field of organosilicon chemistry .

Preparation Methods

The synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene typically involves the reaction of trichlorosilane with an appropriate organic precursor under controlled conditions. One common method involves the reaction of trichlorosilane with 1,1-dichloroethylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organosilicon chemistry and the handling of chlorosilanes apply.

Chemical Reactions Analysis

1,1-Bis(trichlorosilylmethyl)ethylene undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include inert atmospheres, anhydrous solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1-Bis(trichlorosilylmethyl)ethylene has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

    Biology: Organosilicon compounds derived from this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential use of organosilicon compounds in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Bis(trichlorosilylmethyl)ethylene and its derivatives involves the interaction of the trichlorosilyl groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on biomolecules or other substrates. The specific pathways and molecular targets depend on the nature of the derivative and the context of its use .

Comparison with Similar Compounds

1,1-Bis(trichlorosilylmethyl)ethylene can be compared with other similar organosilicon compounds, such as:

  • 1,2-Dibromoethyltrichlorosilane
  • 1-Chloroethyltrichlorosilane
  • (Dichloromethyl)methyldichlorosilane
  • 2-Bromoethyltrichlorosilane
  • 2-(Chloromethyl)allyltrichlorosilane

These compounds share similar structural features, such as the presence of trichlorosilyl groups, but differ in their specific organic moieties. The uniqueness of this compound lies in its ethylene backbone, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl6Si2/c1-4(2-11(5,6)7)3-12(8,9)10/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEUNVMRBBCABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370012
Record name 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78948-04-6
Record name 1,1-BIS(TRICHLOROSILYLMETHYL)ETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Methylene-1,3-propanediyl)bis[trichlorosilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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